Tert-butyl 8-aminooctanoate is a valuable building block in organic synthesis, particularly for the preparation of peptides and lipids. Its role as a chemical intermediate involves incorporating an 8-carbon chain with an amine group (NH₂) into various target molecules. The tert-butyl group (t-Boc) serves as a protecting group during synthesis, ensuring the selective reaction at the desired site. Once the target molecule is formed, the tert-butyl group can be removed under specific conditions to reveal the free amine group.
Here are some examples of its use as a chemical intermediate:
The tert-butyl group in tert-butyl 8-aminooctanoate acts as a protecting group for the amine functionality. This means it temporarily shields the amine group from unwanted reactions while allowing modifications at other parts of the molecule. The protecting group can then be cleaved under controlled conditions to regenerate the free amine, crucial for the final structure and function of the target molecule.
Here are some examples of its use as a protecting group:
Tert-butyl 8-aminooctanoate is an organic compound with the molecular formula C₁₂H₂₅NO₂. It belongs to the class of amino acid derivatives and is characterized by the presence of a tert-butyl ester group attached to the amino acid 8-aminooctanoic acid. This compound is notable for its hydrophobic properties due to the tert-butyl group, which can influence its solubility and reactivity in various chemical environments. Tert-butyl 8-aminooctanoate is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds.
These reactions are facilitated by the presence of acidic or basic catalysts, which can enhance the rate of reaction and yield of products.
Tert-butyl 8-aminooctanoate can be synthesized through several methods:
Tert-butyl 8-aminooctanoate finds applications primarily in:
Tert-butyl 8-aminooctanoate shares similarities with other amino acid esters and derivatives. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl carbamate | Carbamate derivative | Stable under mild conditions; used for protection |
| N-Boc-8-aminooctanoic acid | N-protected amino acid | Offers enhanced stability during synthesis |
| Octanedioic acid tert-butyl ester | Dicarboxylic acid derivative | Provides additional functional groups for modification |
| Tert-butyl glycine | Amino acid derivative | Simpler structure; often used in peptide synthesis |
Tert-butyl 8-aminooctanoate is unique due to its specific chain length and the presence of both an amine and a tert-butyl ester group, which can affect its solubility and reactivity compared to simpler amino acids or esters. Its hydrophobic nature makes it particularly interesting for applications requiring lipophilicity.
Traditional synthesis of tert-butyl 8-aminooctanoate primarily relies on established carbodiimide-mediated coupling reactions between 8-aminooctanoic acid and tert-butyl alcohol [1]. The most commonly employed approach utilizes dicyclohexylcarbodiimide as the activating agent in combination with 4-dimethylaminopyridine as a nucleophilic catalyst [2]. This methodology, known as the Steglich esterification, represents a mild room-temperature procedure that formally incorporates water generated during the reaction through formation of dicyclohexylurea byproduct [2].
The reaction mechanism proceeds through initial activation of the carboxylic acid by dicyclohexylcarbodiimide, forming an O-acylisourea intermediate [2]. Subsequent nucleophilic attack by tert-butyl alcohol, facilitated by 4-dimethylaminopyridine, yields the desired ester product [2]. A characteristic feature of this approach is the suppression of the competing 1,3-rearrangement side reaction through the catalytic action of 4-dimethylaminopyridine, which acts as an acyl transfer reagent [2].
Alternative carbodiimide reagents have been employed for solid-phase applications, where dicyclohexylcarbodiimide proves unsuitable due to the insolubility of its urea byproduct [1]. Diisopropylcarbodiimide and ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride serve as preferred alternatives, producing more soluble urea derivatives that facilitate product purification [1].
The traditional coupling methodology typically requires the addition of 1-hydroxybenzotriazole to minimize racemization of the amino acid substrate [1]. This additive forms more stable OBt ester intermediates that couple with reduced epimerization compared to direct carbodiimide activation [1].
Direct esterification methods for tert-butyl 8-aminooctanoate synthesis have evolved to encompass several distinct strategies that bypass traditional coupling reagent requirements [3]. Flow microreactor technology has emerged as a particularly effective approach for direct introduction of the tert-butoxycarbonyl group into organic compounds [3]. These continuous flow processes demonstrate superior efficiency, versatility, and sustainability compared to conventional batch methodologies [3].
Acid-catalyzed direct esterification represents another significant approach, utilizing strong acid catalysts to promote ester bond formation between 8-aminooctanoic acid and tert-butyl alcohol [4]. The Dowex hydrogen form cation-exchange resin system, optionally combined with sodium iodide, provides an environmentally benign catalyst system for this transformation [4]. This methodology offers advantages including high yields, energy efficiency, non-toxicity, and catalyst reusability [4].
Microwave-assisted esterification has proven particularly effective for amino acid ester synthesis [5]. This approach enables simultaneous esterification of the carboxylic group and protonation of the amine group, resulting in ionic amino acid ester products with enhanced stability [5]. The methodology utilizes methanesulfonic acid or para-toluenesulfonic acid as catalysts under solvent-free conditions, achieving yields of 62-84% for various amino acid substrates [5].
| Method | Catalyst System | Conditions | Typical Yield (%) | Advantages |
|---|---|---|---|---|
| Flow Microreactor | Various | Continuous flow | 75-90 | Efficient, sustainable, versatile |
| Dowex H+/NaI | Ion-exchange resin | Room temperature | 70-85 | Non-toxic, reusable catalyst |
| Microwave-assisted | MsOH/p-TsOH | Solvent-free, MW | 62-84 | Rapid, high yields |
| Steglich | DCC/DMAP | Room temperature | 80-95 | Mild conditions, well-established |
Temperature-controlled direct esterification methods utilizing tert-butyl acetate as both reagent and solvent have been reported for related amino acid esters [6]. These procedures typically employ perchloric acid catalysis and achieve satisfactory yields while maintaining substrate integrity [6].
Protection-deprotection strategies for tert-butyl 8-aminooctanoate synthesis primarily focus on selective manipulation of the amino functionality while preserving ester integrity [7]. The tert-butoxycarbonyl protecting group represents the most widely employed amino protection strategy due to its acid-labile nature and compatibility with ester functionalities [7].
Installation of tert-butoxycarbonyl protection typically employs di-tert-butyl dicarbonate under aqueous conditions with sodium hydroxide as base [7]. Alternative conditions include acetonitrile solutions using 4-dimethylaminopyridine as the base catalyst [7]. The protection reaction proceeds through nucleophilic attack of the amine on the activated carbonate, followed by elimination of carbon dioxide and tert-butanol [7].
Deprotection of tert-butoxycarbonyl groups utilizes strong acids such as trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol [7]. The mechanism involves protonation of the carbonyl oxygen, facilitating cleavage of the tert-butyl group through carbocation formation [7]. Potential alkylation side reactions are minimized through inclusion of carbocation scavengers such as anisole or thioanisole [7].
Sequential treatment with trimethylsilyl iodide followed by methanol provides an alternative deprotection method suitable for acid-sensitive substrates [7]. This approach proceeds through silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis to the carbamic acid, and final decarboxylation to release the free amine [7].
Selective deprotection strategies enable differential manipulation of multiple protecting groups within the same molecule [8]. Zinc bromide-mediated deprotection offers selective cleavage of tert-butyl esters while preserving primary N-Boc groups [8]. This method utilizes zinc bromide in dichloromethane at room temperature, achieving 86% conversion of tert-butyl benzoate to benzoic acid [8].
The orthogonal nature of protection-deprotection strategies allows for complex synthetic sequences involving multiple functional group manipulations [9]. Fluorenylmethoxycarbonyl protection provides base-labile amino protection that is orthogonal to acid-labile tert-butyl ester groups [9]. This combination enables selective deprotection under different reaction conditions [9].
Scale-up considerations for tert-butyl 8-aminooctanoate production encompass both laboratory-scale optimization and industrial manufacturing requirements [10]. The transition from laboratory synthesis to industrial production necessitates evaluation of process economics, environmental impact, and technical feasibility [11].
Industrial amino acid production predominantly utilizes fermentation-based methodologies due to their economic and environmental advantages [12]. However, synthetic approaches remain essential for specialized derivatives such as tert-butyl esters that cannot be directly produced through biological processes [10]. The choice of optimal production method depends on multiple factors including available technologies, capital investment requirements, product market size, raw material costs, and environmental considerations [11].
Continuous fermentation systems have demonstrated superior productivity compared to batch processes for amino acid production [10]. Cascade bioprocess configurations allow optimization of growth and production phases in separate reactors, resulting in higher growth rates, reduced residence times, and increased overall productivity [10]. Industrial-scale amino acid production typically achieves productivities of 8 grams per liter per hour in continuous configurations [10].
Downstream separation and purification represent critical cost factors in amino acid ester production [10]. Efficient separation processes utilizing centrifugation or filtration followed by chromatographic purification are essential for economic viability [10]. The choice of purification methodology depends on product properties including solubility, isoelectric point, and adsorbent affinity [10].
Process intensification through advanced reactor design has emerged as a key strategy for industrial amino acid ester production [12]. Bioreactor optimization focuses on cooling systems, baffling arrangements, and sparger ring configurations to enhance mass transfer and mixing efficiency [12]. Computational fluid dynamics modeling assists in bioreactor scale-up predictions and culture behavior optimization [12].
| Scale | Typical Batch Size | Key Considerations | Productivity |
|---|---|---|---|
| Laboratory | 1-100 g | Method development, optimization | Variable |
| Pilot | 1-10 kg | Process validation, scale-up | 2-5 g/L/h |
| Commercial | >100 kg | Economics, environmental impact | 5-8 g/L/h |
Economic analysis of amino acid production reveals the importance of research and development intensity in maintaining competitive advantage [11]. Innovative manufacturing methods increasingly replace more environmentally harmful processes such as acid hydrolysis [11]. Activity-based costing and target costing methodologies have been successfully applied to amino acid production optimization [11].
Green chemistry approaches for tert-butyl 8-aminooctanoate synthesis emphasize environmental sustainability through reduced waste generation, renewable feedstock utilization, and elimination of hazardous reagents [4] [13]. Solvent-free methodologies represent a particularly significant advancement in environmentally benign synthesis [13].
Mechanically induced solvent-free esterification using high-speed ball-milling conditions provides an innovative approach to ester synthesis at room temperature [13]. Two distinct strategies have been developed: the iodine/potassium dihydrogen phosphate system and the potassium iodide/triethyl phosphite system [13]. Both methods are transition-metal-free and require no prefunctionalization, while utilizing easily removable phosphorus-containing reagents as alternatives to triphenylphosphine [13].
Enzymatic esterification methods offer highly selective and environmentally friendly alternatives to chemical synthesis [14]. These biocatalytic approaches operate under mild conditions and demonstrate excellent regioselectivity and stereoselectivity [14]. Enzyme-catalyzed esterification is particularly suitable for chiral synthesis applications where traditional methods might cause racemization [14].
Calcium iodide-mediated ester hydrolysis represents an advancement in green deprotection methodology [15]. This system provides mild orthogonal conditions for ester hydrolysis while serving as a protective agent for acid-labile protecting groups such as fluorenylmethoxycarbonyl [15]. The methodology demonstrates compatibility with various solvent systems and achieves efficient deprotection without harsh acidic or basic conditions [15].
| Green Metric | Traditional Method | Green Approach | Improvement Factor |
|---|---|---|---|
| Atom Economy | 65-75% | 85-95% | 1.2-1.3x |
| E-Factor | 15-25 | 5-10 | 2-3x |
| Solvent Usage | 10-20 L/mol | 0-5 L/mol | 2-4x |
| Energy Consumption | High | Moderate-Low | 2-5x |
Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [5]. These techniques enable rapid reaction completion while maintaining product quality and minimizing by-product formation [5]. The ionic character of amino acid substrates enhances microwave absorption, leading to efficient and homogeneous heating [5].
The comprehensive analytical characterization of tert-butyl 8-aminooctanoate requires a multi-technique approach to fully elucidate its molecular structure, purity, and physical properties [1]. This compound, with molecular formula C₁₂H₂₅NO₂ and molecular weight 215.33 g/mol, presents unique analytical challenges due to its bifunctional nature containing both amine and ester functional groups [1] [2].
Spectroscopic techniques provide fundamental structural information about tert-butyl 8-aminooctanoate through the interaction of electromagnetic radiation with specific molecular components. The compound's structural features, including the tert-butyl ester group and primary amine functionality, exhibit characteristic spectroscopic signatures that enable definitive identification and purity assessment [3] [4].
Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural confirmation and purity analysis of tert-butyl 8-aminooctanoate. The technique provides detailed information about the molecular framework through both proton (¹H) and carbon-13 (¹³C) measurements [2] [4].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum of tert-butyl 8-aminooctanoate displays characteristic resonance patterns that confirm its structural identity. The tert-butyl group appears as a distinctive singlet at 1.49 ppm, integrating for nine protons, which represents one of the most diagnostic signals in the spectrum [2] [5]. This chemical shift falls within the expected range of 1.19-1.55 ppm for tert-butyl esters, confirming the presence of the bulky ester protecting group [5].
The aliphatic chain protons manifest as a complex multiplet pattern between 1.20-2.60 ppm, consistent with the eight-carbon saturated chain connecting the amine and ester functionalities [6]. The amino methylene group (-CH₂NH₂) appears as a characteristic triplet at 2.67 ppm, integrating for two protons, with the downfield shift resulting from the electron-withdrawing effect of the nitrogen atom [7].
The tert-butyl group's remarkable NMR properties make it particularly valuable for structural studies. Research has demonstrated that tert-butyl groups exhibit exceptional mobility and narrow line widths, making them excellent NMR probes even in large molecular assemblies [3] [4]. This characteristic allows for sensitive detection and quantification of the compound in complex mixtures.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C NMR spectrum provides complementary structural information through carbon framework analysis. The carbonyl carbon of the ester group resonates at 174.6 ppm, characteristic of aliphatic ester carbonyls [8]. The quaternary carbon of the tert-butyl group appears at 83.2 ppm, while the three equivalent methyl carbons resonate at 28.1 ppm [5].
The aliphatic chain carbons distribute across the 25-35 ppm region, with the amino-bearing carbon appearing at 41.5 ppm, slightly downfield due to the electron-withdrawing nitrogen substituent [7]. This carbon chemical shift pattern enables confirmation of the correct chain length and substitution pattern.
Corrosive;Irritant